molecular formula C11H20N2O4 B2516382 Diethyl [amino(propylamino)methylidene]propanedioate CAS No. 40657-67-8

Diethyl [amino(propylamino)methylidene]propanedioate

Cat. No.: B2516382
CAS No.: 40657-67-8
M. Wt: 244.291
InChI Key: GNPKTVOIGBYCBE-UHFFFAOYSA-N
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Description

Diethyl [amino(propylamino)methylidene]propanedioate is a chemical compound with the molecular formula C11H20N2O4. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both amino and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [amino(propylamino)methylidene]propanedioate typically involves the reaction of diethyl acrylate with an amine. The process begins with the dehydration condensation of oxalic acid to obtain diethyl acrylate. This intermediate is then reacted with an appropriate amine under controlled conditions to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [amino(propylamino)methylidene]propanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino and ester groups in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Diethyl [amino(propylamino)methylidene]propanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl [amino(propylamino)methylidene]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. Additionally, its unique structure allows it to participate in multiple chemical reactions, making it a valuable tool in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl {[(pyrimidin-4-yl)amino]methylidene}propanedioate
  • Diethyl aminomethylenemalonate

Uniqueness

Diethyl [amino(propylamino)methylidene]propanedioate stands out due to its specific combination of amino and ester functional groups, which confer unique reactivity and versatility. This makes it particularly useful in a wide range of applications, from organic synthesis to industrial processes .

Properties

IUPAC Name

ethyl (E)-3-ethoxy-3-hydroxy-2-(N'-propylcarbamimidoyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-4-7-13-9(12)8(10(14)16-5-2)11(15)17-6-3/h14H,4-7H2,1-3H3,(H2,12,13)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXSGKUNQHIHNH-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C(C(=C(O)OCC)C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN=C(/C(=C(/O)\OCC)/C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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